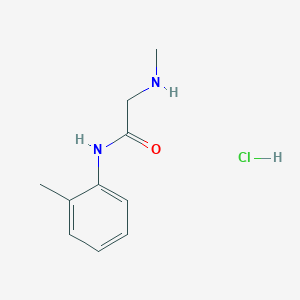

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride" is structurally related to a class of compounds known as acetamides, which are characterized by the presence of an amide functional group attached to an aromatic ring. These compounds have been the subject of various studies due to their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the acetylation of amines, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . In this process, N-methylaniline is acetylated with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product. Similarly, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide involves the reaction of an aromatic amine with an acid chloride . These methods could potentially be adapted for the synthesis of "2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations . These studies provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, which leads to the formation of silaheterocyclic compounds . These reactions are influenced by the nature of the substituents on the aromatic ring and the amide nitrogen. The reactivity of these compounds can be exploited in the synthesis of more complex molecules or in the modification of their physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Intermolecular hydrogen bonding plays a significant role in the self-association of these compounds in the solid state and in solution . These properties are important for understanding the behavior of the compounds in various environments and can influence their potential applications.

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).

Orientations Futures

This involves considering potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields.

Please note that this is a general guide and the specific steps may vary depending on the compound and the available information. For a specific compound like “2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride”, you would need to consult relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to a chemistry professor or professional chemist for guidance.

Propriétés

IUPAC Name |

2-(methylamino)-N-(2-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-5-3-4-6-9(8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODBNCSTMZLPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388588 |

Source

|

| Record name | 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride | |

CAS RN |

1049701-76-9 |

Source

|

| Record name | 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)